molecular formula C20H28N2O4 B579543 diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 15845-55-3

diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B579543
CAS No.: 15845-55-3
M. Wt: 360.454
InChI Key: IENOEVZNRZFNKH-UHFFFAOYSA-N
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Description

diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate: is a complex organic compound featuring a pyrrole backbone This compound is notable for its unique structure, which includes multiple methyl and ethyl substitutions, as well as ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Core: The initial step involves the synthesis of the pyrrole core through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Esterification: The final step involves esterification of the carboxylic acid groups using ethanol and a catalytic amount of sulfuric acid to yield the diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate: can be compared with other pyrrole derivatives:

    Similar Compounds: Pyrrole-2-carboxylic acid, 3,5-dimethylpyrrole, and ethyl 4-ethylpyrrole-2-carboxylate.

    Uniqueness: The presence of multiple methyl and ethyl groups, along with diethyl ester functionalities, distinguishes it from other pyrrole derivatives

Properties

CAS No.

15845-55-3

Molecular Formula

C20H28N2O4

Molecular Weight

360.454

IUPAC Name

diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C20H28N2O4/c1-7-14-11(4)15(21-13(14)6)10-16-17(19(23)25-8-2)12(5)18(22-16)20(24)26-9-3/h21-22H,7-10H2,1-6H3

InChI Key

IENOEVZNRZFNKH-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC)C

Synonyms

5-[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester

Origin of Product

United States

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